molecular formula C15H12Cl2FNO B5729710 1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone

1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone

Cat. No. B5729710
M. Wt: 312.2 g/mol
InChI Key: TVXQFULMXDYTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone, also known as DFP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a ketone and belongs to the class of phenylacetones. The chemical structure of DFP is as follows:

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone is not well understood, but it is believed to act as an inhibitor of monoamine transporters such as dopamine, serotonin, and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone are complex and varied. Studies have shown that 1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone can affect various systems in the body, including the central nervous system, cardiovascular system, and immune system. Some of the effects of 1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone include increased heart rate and blood pressure, altered mood and behavior, and changes in immune function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone in lab experiments is its ability to cross the blood-brain barrier, allowing it to affect the central nervous system directly. Additionally, 1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone is relatively easy to synthesize and can be purified using standard techniques. However, one of the limitations of using 1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone is its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many potential future directions for research involving 1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone. Some of these include:
- Further investigation of the mechanism of action of 1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone and its effects on neurotransmitter systems
- Exploration of the potential therapeutic applications of 1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone and related compounds
- Development of new synthesis methods for 1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone and related compounds
- Investigation of the potential toxic effects of 1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone and the development of safer handling and disposal methods.
In conclusion, 1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone, or 1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone, is a chemical compound that has potential applications in various fields of scientific research. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and there are many potential future directions for research involving this compound.

Synthesis Methods

The synthesis of 1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone involves the reaction between 3,4-dichlorophenyl-2-nitropropene and 4-fluoroamphetamine in the presence of a reducing agent such as lithium aluminum hydride. This reaction results in the formation of 1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone, which can then be purified using various techniques such as chromatography.

Scientific Research Applications

1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone has been widely used in scientific research for its potential applications in various fields such as medicine, pharmacology, and neuroscience. One of the major areas of research involving 1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-1-propanone is its use as a precursor in the synthesis of other compounds that have potential therapeutic applications.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-fluoroanilino)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2FNO/c16-13-6-1-10(9-14(13)17)15(20)7-8-19-12-4-2-11(18)3-5-12/h1-6,9,19H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXQFULMXDYTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCC(=O)C2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-(4-fluoroanilino)propan-1-one

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